

6-Aminopicolinonitrile: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 6-Aminopicolinonitrile

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An In-depth Technical Guide on the Core Properties and Synthetic Applications of **6-Aminopicolinonitrile**

This technical guide provides a comprehensive overview of **6-aminopicolinonitrile**, a key heterocyclic building block in contemporary pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, presents its quantitative data in a structured format, and outlines a critical experimental protocol for its application in the synthesis of antiviral agents.

Core Molecular and Physicochemical Data

6-Aminopicolinonitrile, also known by its synonyms 6-amino-2-pyridinecarbonitrile and 2-amino-6-cyanopyridine, is a substituted pyridine derivative. Its core structure is central to the synthesis of various complex heterocyclic systems.

The fundamental molecular and physicochemical properties of **6-aminopicolinonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ N ₃	
Molecular Weight	119.12 g/mol	
CAS Number	370556-44-8	
IUPAC Name	6-aminopyridine-2-carbonitrile	
Physical Form	Solid	
Purity	≥97% (Typical)	
Storage Conditions	4°C, protect from light, store under inert gas	
Topological Polar Surface Area (TPSA)	62.7 Å ²	
LogP (Computed)	0.53548	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	
Rotatable Bonds	0	

Application in Pharmaceutical Synthesis: The Remdesivir Intermediate

6-Aminopicolinonitrile has gained significant attention for its role as a crucial starting material in the synthesis of the antiviral drug Remdesivir (GS-5734). Remdesivir is a prodrug of a nucleoside analog, GS-441524, which acts as a broad-spectrum antiviral agent by inhibiting viral RNA-dependent RNA polymerase. The core heterocyclic structure of GS-441524, a pyrrolo[2,1-f]triazin-4-amine, is constructed from **6-aminopicolinonitrile**.

The following experimental protocol outlines a synthetic route to a key intermediate in the synthesis of the pyrrolo[2,1-f]triazine nucleus, starting from **6-aminopicolinonitrile**. This pathway is a critical component in the overall synthesis of Remdesivir.

Experimental Protocol: Synthesis of a Pyrrolo[2,1-f][3][5] [6]triazine Intermediate

This protocol is based on established synthetic strategies for pyrrolo[2,1-f]triazine derivatives, which form the core of the Remdesivir intermediate GS-441524.

Objective: To synthesize a substituted pyrrolo[2,1-f]triazine from **6-aminopicolinonitrile**.

Materials:

- **6-Aminopicolinonitrile**
- A suitable pyrrole derivative (e.g., a 2-substituted pyrrole)
- Reagents for N-amination (e.g., O-(diphenylphosphinyl)hydroxylamine or hydroxylamine-O-sulfonic acid)
- Reagents for cyclization (e.g., formamidine acetate)
- Anhydrous solvents (e.g., THF, Formamide)
- Sodium hydride (NaH)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

- N-Amination of a Pyrrole Derivative:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen pyrrole derivative in an appropriate anhydrous solvent.
 - Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH) portion-wise.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

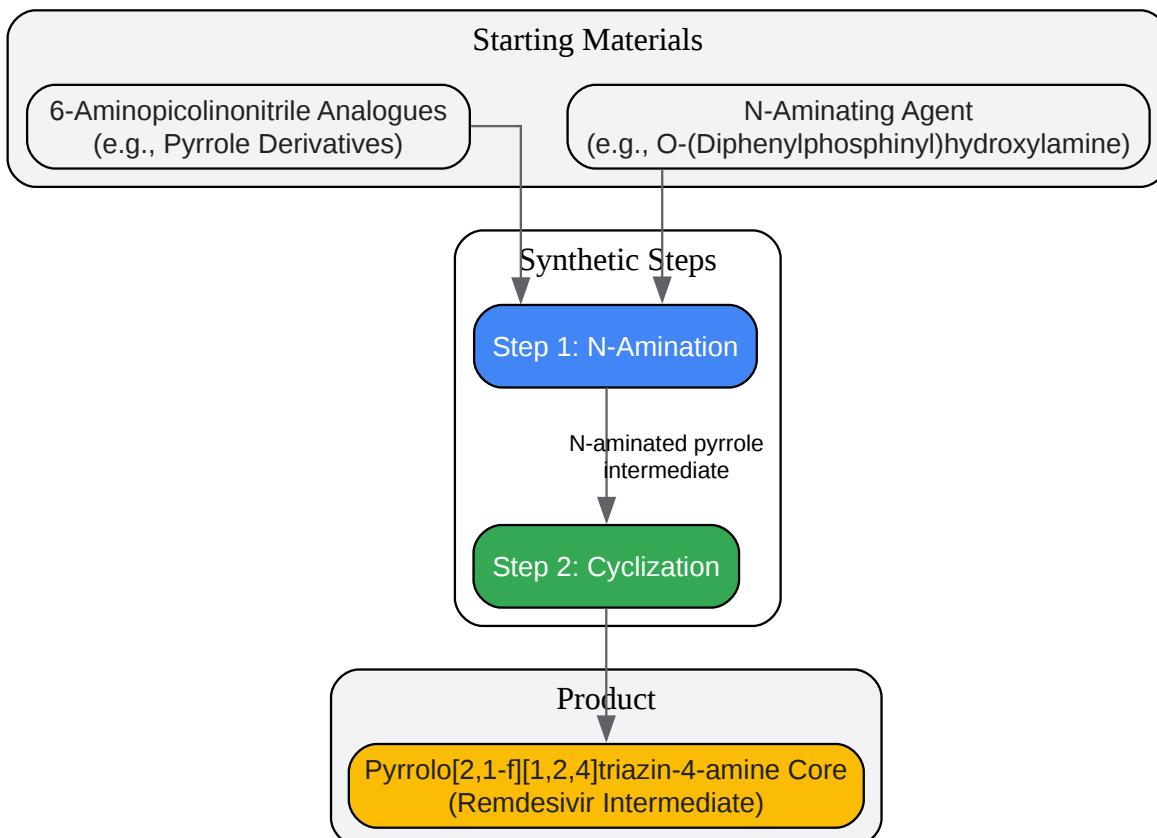
- Cool the reaction mixture back to 0 °C and add a solution of the N-aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) in the same anhydrous solvent dropwise.
- Allow the reaction to proceed at room temperature overnight.
- Quench the reaction carefully with water and extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminated pyrrole intermediate. Purify by column chromatography if necessary.

- Cyclization with an Amidine Reagent:
 - Combine the N-aminated pyrrole intermediate and formamidine acetate in a flask.
 - Add a high-boiling point solvent such as formamide.
 - Heat the reaction mixture at an elevated temperature (e.g., 165 °C) for several hours, monitoring the reaction progress by TLC.
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into water to precipitate the crude product.
 - Collect the solid by filtration, wash with water, and dry under vacuum.
 - Recrystallize or purify the crude product by column chromatography to obtain the desired pyrrolo[2,1-f]triazin-4-amine derivative.

This synthetic pathway highlights the utility of **6-aminopicolinonitrile** and related structures in constructing complex heterocyclic systems that are of significant interest in medicinal chemistry.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthetic workflow described above.

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Caption: Synthetic workflow for the Pyrrolo[2,1-f]triazine core.

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Caption: Role of **6-Aminopicolinonitrile** in drug development.

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